![molecular formula C19H25N3O4 B6514054 3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892270-80-3](/img/structure/B6514054.png)
3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound “3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. Quinazolines are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazoline backbone, followed by the addition of the various substituents. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline backbone would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazoline backbone and the various substituents. The carbonyl groups and the amide group could potentially undergo various reactions, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the presence of the various functional groups .Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.
Application: Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, this protocol enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12-3-6-14(7-4-12)20-17(23)13-5-8-15-16(11-13)21-19(25)22(18(15)24)9-10-26-2/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLLTQIFQOYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
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